2-Ethylcyclohexylisocyanate

Description

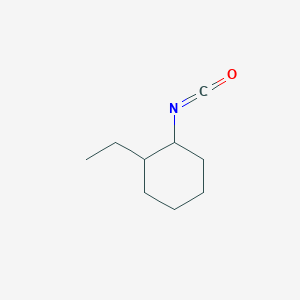

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-ethyl-2-isocyanatocyclohexane |

InChI |

InChI=1S/C9H15NO/c1-2-8-5-3-4-6-9(8)10-7-11/h8-9H,2-6H2,1H3 |

InChI Key |

JRMVCFZIQDHNHP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCCC1N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylcyclohexylisocyanate and Precursors

Historical Development of Isocyanate Synthesis Routes

The history of isocyanate synthesis began in 1848 with the work of A. Wurtz, who first reported the synthesis of an organic isocyanate. scribd.com Following this discovery, prominent chemists like A. W. von Hofmann contributed to the understanding of this class of compounds. scribd.com The primary industrial method for producing isocyanates involves the reaction of a primary amine with phosgene (B1210022). scribd.comdoxuchem.com This phosgenation process became the dominant commercial route due to its efficiency and the availability of starting materials. acs.org

Over the years, concerns about the high toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct spurred research into alternative, non-phosgene routes. acs.orggoogle.comnih.gov These efforts led to the development and refinement of methods based on classic organic reactions, such as the Curtius and Hofmann rearrangements, which provide pathways to isocyanates from carboxylic acids and amides, respectively, avoiding the use of phosgene. google.comnih.govwikipedia.org

Phosgenation-Based Synthesis of 2-Ethylcyclohexylisocyanate

The reaction of primary amines with phosgene remains the most important and widely used industrial method for isocyanate production. scribd.com This process is applicable to the synthesis of this compound from its corresponding primary amine precursor, 2-Ethylcyclohexylamine.

The traditional phosgenation of a primary amine like 2-Ethylcyclohexylamine is typically a two-step process conducted in the liquid phase. The reaction is carried out in an inert solvent, such as toluene (B28343) or xylene.

Carbamoyl (B1232498) Chloride Formation: In the first step, which occurs at low temperatures, the amine reacts with phosgene to form the corresponding carbamoyl chloride and hydrogen chloride.

Dehydrochlorination: The reaction mixture is then heated to induce the thermal decomposition of the carbamoyl chloride. This step eliminates a molecule of hydrogen chloride (HCl) to yield the final isocyanate product, this compound.

Table 1: Typical Reaction Conditions for Traditional Phosgenation of Aliphatic Amines

| Parameter | Condition | Purpose |

|---|---|---|

| Reactant | 2-Ethylcyclohexylamine | Precursor amine |

| Reagent | Phosgene (COCl₂) | Carbonyl source |

| Solvent | Inert (e.g., Toluene, Xylene) | Reaction medium |

| Temperature | Step 1: Low Temp. (e.g., 0-20°C)Step 2: High Temp. (e.g., 100-150°C) | Control reaction and facilitate dehydrochlorination |

| Stoichiometry | Excess Phosgene | Maximize yield, prevent urea (B33335) formation |

While traditional phosgenation is effective, research has explored catalytic methods to improve reaction rates, yields, and conditions. For the phosgenation of aliphatic amines, various catalysts can be employed to facilitate the conversion of the intermediate carbamoyl chloride to the isocyanate. The use of certain catalysts can potentially lower the temperature required for the dehydrochlorination step, reducing energy consumption and the formation of thermal degradation byproducts.

Although specific catalytic data for 2-Ethylcyclohexylamine is not extensively detailed in public literature, general principles for aliphatic amine phosgenation apply. Lewis acids and certain tertiary amines have been investigated as catalysts for similar transformations. These catalysts function by activating the carbamoyl chloride intermediate, making the carbonyl carbon more electrophilic and facilitating the elimination of HCl.

Non-Phosgenation Routes to this compound

To circumvent the use of highly toxic phosgene, several alternative synthetic routes have been established. For this compound, the Curtius and Hoffmann rearrangements represent viable non-phosgenation approaches, starting from readily available carboxylic acid and amide precursors, respectively.

Discovered by Theodor Curtius in 1885, the Curtius rearrangement is a versatile reaction that converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.gov The starting material for this synthesis is 2-Ethylcyclohexanecarboxylic acid.

The general sequence is as follows:

Activation of Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative, typically an acyl chloride or an ester.

Formation of Acyl Azide: This derivative is then reacted with an azide source, such as sodium azide (NaN₃), to form 2-ethylcyclohexanecarbonyl azide.

Thermal Rearrangement: The acyl azide is heated in an inert solvent. It undergoes rearrangement, losing a molecule of nitrogen gas (N₂) to form the this compound intermediate. organic-chemistry.orgmasterorganicchemistry.com

A key advantage of the Curtius rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating group. nih.gov The isocyanate can be isolated if the reaction is performed under anhydrous conditions. masterorganicchemistry.com

Table 2: Reagent Systems for Curtius Rearrangement

| Precursor | Reagents for Acyl Azide Formation | Product |

|---|---|---|

| 2-Ethylcyclohexanecarboxylic acid | 1. Thionyl chloride (SOCl₂)2. Sodium azide (NaN₃) | This compound |

| 2-Ethylcyclohexanecarboxylic acid | Diphenylphosphoryl azide (DPPA) | This compound |

The Hoffmann rearrangement, also known as the Hofmann degradation, transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.org Critically, the reaction proceeds through an isocyanate intermediate, which can be isolated under appropriate conditions. wikipedia.orgmasterorganicchemistry.com The precursor for this synthesis is 2-ethylcyclohexanecarboxamide.

The mechanism involves the following steps:

N-Brominamide Formation: The primary amide reacts with bromine (Br₂) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), to form an N-bromoamide intermediate. masterorganicchemistry.com

Anion Formation: The base abstracts the remaining acidic proton from the nitrogen, forming a bromoamide anion.

Rearrangement to Isocyanate: The bromoamide anion rearranges; the 2-ethylcyclohexyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to yield this compound. wikipedia.org

To successfully isolate the isocyanate product, the reaction must be carried out in the absence of water, as water would hydrolyze the isocyanate to an unstable carbamic acid, which then decomposes to the corresponding primary amine (2-ethylcyclohexylamine) and carbon dioxide. doxuchem.comwikipedia.org A modified Hofmann reaction using a two-phase aqueous/organic system with a phase transfer catalyst has been shown to be an effective method for preparing isocyanates from water-insoluble amides while minimizing hydrolysis. google.com

Table 3: Reagents for Modified Hofmann Rearrangement to Isocyanate

| Precursor | Reagents | Key Condition | Product |

|---|---|---|---|

| 2-Ethylcyclohexanecarboxamide | Sodium hypobromite (B1234621) (or Br₂ + NaOH) | Anhydrous or two-phase system | This compound |

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Role/Precursor |

|---|---|---|

| This compound | C₉H₁₅NO | Target Compound |

| 2-Ethylcyclohexylamine | C₈H₁₇N | Precursor for Phosgenation |

| Phosgene | COCl₂ | Reagent |

| Carbamoyl chloride | R-NHCOCl | Intermediate |

| Hydrogen chloride | HCl | Byproduct |

| Toluene | C₇H₈ | Solvent |

| 2-Ethylcyclohexanecarboxylic acid | C₉H₁₆O₂ | Precursor for Curtius Rearrangement |

| Acyl azide | R-CON₃ | Intermediate |

| Sodium azide | NaN₃ | Reagent |

| Diphenylphosphoryl azide (DPPA) | (C₆H₅O)₂P(O)N₃ | Reagent |

| 2-Ethylcyclohexanecarboxamide | C₉H₁₇NO | Precursor for Hoffmann Degradation |

| Sodium hydroxide | NaOH | Reagent |

| Bromine | Br₂ | Reagent |

| N-bromoamide | R-CONHBr | Intermediate |

Urea Cleavage and Thermolysis Methods

The thermal decomposition (thermolysis) of substituted ureas presents a phosgene-free route to isocyanates. This process involves the cleavage of a urea linkage to yield the corresponding isocyanate and an amine. For the synthesis of this compound, the precursor would be a substituted urea, such as N-(2-ethylcyclohexyl)urea.

The general reaction is as follows: (C₂H₅)C₆H₁₀NHC(O)NH₂ → (C₂H₅)C₆H₁₀NCO + NH₃

This reaction is typically conducted at high temperatures, often exceeding 350°C, and can be performed in a continuous flow, diluted gas-phase reactor to achieve high selectivity and yield. mdpi.com The process relies on the reversibility of the reaction between an isocyanate and an amine. By removing the amine byproduct, the equilibrium can be shifted towards the formation of the desired isocyanate. Studies on model compounds like 1,3-diphenyl urea have shown that this thermal cracking can achieve near-quantitative selectivity under optimal conditions. mdpi.com

Table 1: Representative Conditions for Isocyanate Synthesis via Urea Thermolysis

| Parameter | Condition | Rationale |

|---|---|---|

| Precursor | N-(2-ethylcyclohexyl)urea | Provides the 2-ethylcyclohexyl backbone and the N-C=O precursor group. |

| Temperature | 350 - 450 °C | Sufficient energy to break the C-N bond in the urea linkage. mdpi.com |

| Phase | Gas Phase / Diluted Feed | Minimizes intermolecular side reactions and facilitates product separation. mdpi.com |

| Reactor Type | Continuous Flow Reactor | Allows for precise control of residence time, preventing product degradation. |

| Pressure | Atmospheric or Vacuum | Vacuum helps in the removal of the amine byproduct, driving the reaction forward. |

Carbonylation of Nitro Compounds to this compound

The reductive carbonylation of nitro compounds is a significant phosgene-free alternative for isocyanate synthesis. ukessays.comresearchgate.net This method involves reacting a nitro compound with carbon monoxide (CO) in the presence of a transition metal catalyst. The direct precursor for this compound via this route would be 1-ethyl-2-nitrocyclohexane.

This direct conversion is a thermodynamically favorable process but can be challenging to perform with high selectivity. ukessays.com The reaction often requires forcing conditions and sophisticated catalyst systems, typically based on Group VIII metals like palladium (Pd) or rhodium (Rh). researchgate.netgoogle.com

A more controlled and often higher-yielding approach is a two-step process. First, the nitro compound is reductively carbonylated in the presence of an alcohol to form a stable carbamate (B1207046) intermediate. This carbamate is then isolated and subjected to thermal cracking to yield the final isocyanate and the alcohol, which can be recycled. researchgate.net

Table 2: Catalyst Systems for Reductive Carbonylation of Nitro Compounds

| Catalyst Metal | Ligands | Typical Conditions | Selectivity Driver |

|---|---|---|---|

| Palladium (Pd) | 1,10-Phenanthroline derivatives | 150-200 °C, 50-100 bar CO | Ligand structure influences activity and selectivity towards carbamate. osti.gov |

| Rhodium (Rh) | Amorphous Rhodium Oxides (RhO₂, Rh₂O₃) | 180-220 °C, >100 bar CO | Catalyst morphology and promoter solvents (e.g., nitriles) are crucial. google.com |

Green Chemistry Principles in this compound Synthesis

The drive towards sustainable chemical manufacturing has put the principles of green chemistry at the forefront of process development. mdpi.com The synthesis of isocyanates, historically reliant on the highly toxic phosgene, is a prime area for the application of these principles. researchgate.net

Key green chemistry considerations for producing this compound include:

Waste Prevention: Both urea thermolysis and nitro compound carbonylation are designed to avoid the use of phosgene, thereby eliminating the production of large quantities of corrosive HCl as a byproduct. researchgate.net

Atom Economy: The carbonylation route, in particular, has a high theoretical atom economy, as the main byproduct is carbon dioxide.

Use of Catalysis: Catalytic routes, such as the carbonylation of nitro compounds, are preferred over stoichiometric reactions. Catalysts reduce the energy requirements and can enable reactions with higher selectivity, minimizing waste. mdpi.com

Safer Solvents and Auxiliaries: Research aims to use solvents that are less toxic and can be easily recycled. In some process intensification setups, solvent-free conditions may even be achievable. mdpi.com

Energy Efficiency: While urea thermolysis requires high temperatures, process optimization and heat integration can improve energy efficiency. Microwave-assisted synthesis is another green technology that can reduce reaction times and energy consumption. nih.gov

Table 3: Green Chemistry Evaluation of Synthetic Routes to this compound

| Principle | Urea Thermolysis Route | Carbonylation of Nitro Compound Route | Traditional Phosgene Route (for comparison) |

|---|---|---|---|

| Avoids Hazardous Reagents | Yes (avoids phosgene) | Yes (avoids phosgene) ukessays.com | No (uses highly toxic phosgene) |

| Atom Economy | Moderate (NH₃ byproduct) | High (CO₂ byproduct) | Low (HCl byproduct) |

| Catalysis | Typically non-catalytic (thermal) | Catalytic (e.g., Pd, Rh) researchgate.net | Stoichiometric use of phosgene |

| Energy Input | High (thermal cleavage) | Moderate to High (requires heat and pressure) | High (requires >250 °C) nih.gov |

Optimization and Scalability Considerations in this compound Production

Moving from a laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scalability to ensure efficiency, safety, and cost-effectiveness.

Process Intensification Techniques

Process intensification involves developing novel apparatuses and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. frontiersin.org For the production of this compound, microreactors represent a key process intensification technology. doaj.org

Microreactors offer several advantages:

Enhanced Heat Transfer: Due to their high surface-area-to-volume ratio, microreactors can manage the heat of reaction much more effectively than large batch reactors. This is critical for controlling potentially exothermic carbonylation reactions or providing the high energy input for endothermic thermolysis. mdpi.com

Improved Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time. This is particularly beneficial when handling reactive isocyanates. doaj.org

Precise Reaction Control: The short diffusion distances and precise temperature control in microreactors can lead to higher selectivity and yields by minimizing the formation of byproducts and oligomers. mdpi.com

Table 4: Comparison of Conventional vs. Intensified Process Parameters

| Parameter | Conventional Batch Reactor | Microreactor | Advantage of Intensification |

|---|---|---|---|

| Heat Transfer | Limited by surface area | Excellent | Better temperature control, prevention of hotspots. mdpi.com |

| Mixing Time | Seconds to minutes | Milliseconds | Higher reaction rates and improved selectivity. |

| Safety | Large inventory of hazardous materials | Minimal inventory | Reduced risk of thermal runaway and exposure. doaj.org |

| Scalability | Building larger vessels | Numbering-up (parallel operation) | More predictable and linear scale-up. doaj.org |

Catalyst Development for Enhanced Selectivity and Yield

In the context of the carbonylation of 1-ethyl-2-nitrocyclohexane, the catalyst is the cornerstone of the process. Catalyst development focuses on achieving high conversion of the starting material while maximizing selectivity towards this compound.

Key areas of catalyst development include:

Homogeneous Catalysts: These are typically metal complexes soluble in the reaction medium. For the carbonylation of nitro compounds, palladium complexes with specific ligands like substituted phenanthrolines have shown high activity. osti.gov The electronic and steric properties of the ligands can be tuned to optimize catalyst performance.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the product mixture and allows for easier recycling. For isocyanate synthesis, catalysts can consist of noble metals (e.g., Rh, Pd) supported on materials like carbon or metal oxides. google.com The development of multi-metallic materials, where a second or third metal is added, can further enhance activity and selectivity. google.com

The primary goal is to design a catalyst that can efficiently facilitate the multi-step reduction of the nitro group and the subsequent insertion of carbon monoxide, all while preventing side reactions such as the formation of ureas or other undesired byproducts. The choice of catalyst, solvent, CO pressure, and temperature must be carefully optimized to achieve high yields of the target isocyanate.

Table 5: Factors in Catalyst Design for Carbonylation to this compound

| Catalyst Component | Function / Impact | Example |

|---|---|---|

| Active Metal | Primary site for CO activation and nitro group reduction. | Rhodium, Palladium google.com |

| Ligand (Homogeneous) | Modifies the electronic and steric environment of the metal center, influencing activity and selectivity. | 4,7-dimethyl-1,10-phenanthroline osti.gov |

| Support (Heterogeneous) | Provides high surface area and stability; can influence catalytic activity. | Activated Carbon, Alumina |

| Promoter | An additive that enhances catalyst activity or selectivity. | Lewis or Brønsted acids osti.gov |

Reaction Mechanisms and Kinetics of 2 Ethylcyclohexylisocyanate Transformations

Nucleophilic Addition Reactions of the Isocyanate Group

The fundamental reaction mechanism for nucleophilic addition to the isocyanate group involves the attack of a nucleophile on the electron-deficient carbonyl carbon. This is followed by a proton transfer, typically from the nucleophile to the nitrogen atom of the isocyanate. The general reactivity of isocyanates is influenced by the electronic nature of the substituent; electron-donating groups, such as the alkyl group in 2-Ethylcyclohexylisocyanate, can slightly reduce the reactivity of the isocyanate group compared to aromatic isocyanates.

The reaction of this compound with alcohols or polyols results in the formation of urethanes (carbamates). This reaction is of significant industrial importance for the production of polyurethanes. The mechanism proceeds through the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon.

The uncatalyzed reaction is believed to proceed through a complex mechanism, often involving the formation of an intermediate complex between the isocyanate and multiple alcohol molecules. The reaction generally follows second-order kinetics, being first order with respect to both the isocyanate and the alcohol. However, at higher alcohol concentrations, the reaction order with respect to the alcohol can increase due to the participation of alcohol associates (dimers, trimers) which can act as more effective nucleophiles or as proton transfer agents.

The reactivity of alcohols with isocyanates generally follows the order: primary > secondary > tertiary. This is due to the decreasing nucleophilicity and increasing steric hindrance of the alcohol. For this compound, being a sterically hindered secondary cycloaliphatic isocyanate, the reaction rates would be expected to be lower than those of linear aliphatic isocyanates.

| Reactant Alcohol Type | General Reactivity Trend | Expected Influence on Reaction with this compound |

| Primary Alcohol | High | Faster reaction rates compared to secondary and tertiary alcohols. |

| Secondary Alcohol | Medium | Slower reaction rates due to increased steric hindrance. |

| Tertiary Alcohol | Low | Very slow reaction, often requiring catalysts and elevated temperatures. |

The reaction of this compound with primary or secondary amines yields substituted ureas. This reaction is generally much faster than the reaction with alcohols, as amines are stronger nucleophiles. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the isocyanate, followed by a rapid proton transfer.

This reaction is typically second order, first order in both the isocyanate and the amine. Due to the high reactivity, these reactions often proceed rapidly at room temperature without the need for a catalyst. The steric hindrance of both the 2-ethylcyclohexyl group and the amine will influence the reaction rate. The general reactivity of amines with isocyanates is primary > secondary.

| Reactant Amine Type | General Reactivity Trend | Expected Influence on Reaction with this compound |

| Primary Amine | Very High | Very rapid reaction. |

| Secondary Amine | High | Rapid reaction, but potentially slower than with primary amines due to increased steric hindrance. |

The reaction of this compound with carboxylic acids is more complex and can proceed through multiple pathways, leading to the formation of amides, anhydrides, and carbon dioxide. The initial step is the nucleophilic addition of the carboxylic acid's hydroxyl group to the isocyanate, forming an unstable mixed carbamic-carboxylic anhydride (B1165640).

This intermediate can then follow two main decomposition pathways:

Amide Formation: The mixed anhydride can decarboxylate to form an amide and carbon dioxide. This is often the major pathway, especially at elevated temperatures.

Anhydride Formation: The mixed anhydride can react with another molecule of the carboxylic acid to form a carboxylic anhydride and a carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. The amine can then react with another molecule of the isocyanate to form a urea (B33335).

The reaction conditions, such as temperature and the presence of catalysts, can influence the relative yields of the different products.

The reaction of this compound with water, also known as hydrolysis, initially forms an unstable carbamic acid intermediate. This carbamic acid readily decomposes to produce a primary amine (2-ethylcyclohexylamine) and carbon dioxide.

Under certain conditions, particularly in the presence of specific catalysts (such as phosphines, alkoxides, or certain metal compounds) or at elevated temperatures, isocyanates can undergo self-polymerization to form oligomers and polymers. For this compound, the most common forms of self-polymerization are dimerization and trimerization.

Dimerization: Two molecules of this compound can react in a [2+2] cycloaddition to form a uretidione (a four-membered ring). This reaction is often reversible.

Trimerization: Three molecules of this compound can cyclize to form a stable six-membered isocyanurate ring. This trimerization is a common and often desired reaction in the production of polyisocyanurate foams, which exhibit enhanced thermal stability.

The formation of higher oligomers and polymers is also possible but is generally less common for monofunctional isocyanates like this compound compared to di- or polyfunctional isocyanates.

Cycloaddition Reactions Involving this compound

The carbon-nitrogen double bond of the isocyanate group in this compound can participate in cycloaddition reactions. These reactions are valuable for the synthesis of various heterocyclic compounds.

One of the most significant cycloaddition reactions of isocyanates is the [4+2] cycloaddition , or Diels-Alder reaction, where the isocyanate can act as a dienophile. When reacted with a conjugated diene, this compound can form a six-membered heterocyclic adduct. The reactivity of the isocyanate as a dienophile is enhanced by the presence of electron-withdrawing groups, so the electron-donating nature of the 2-ethylcyclohexyl group may necessitate more forcing reaction conditions.

[2+2] cycloaddition reactions can also occur between the C=N bond of this compound and electron-rich alkenes or imines, leading to the formation of four-membered rings (β-lactams or 1,3-diazetidinones, respectively). These reactions are often promoted by Lewis acid catalysts or photochemical activation.

Dimerization and Trimerization to Uretdiones and Isocyanurates

The self-reaction of isocyanates can lead to the formation of cyclic dimers (uretdiones) and trimers (isocyanurates). These reactions are of significant industrial importance, particularly in the production of polyurethane materials. tue.nl

Dimerization to Uretdiones:

Trimerization to Isocyanurates:

The trimerization of isocyanates to form the highly stable six-membered isocyanurate ring is a thermodynamically favorable process. tue.nl This reaction is a key cross-linking reaction in the formation of polyisocyanurate (PIR) foams, which are known for their thermal stability. The mechanism of trimerization is often catalyzed and can proceed through various pathways depending on the catalyst used. For aliphatic isocyanates, the trimerization is a well-established reaction. tue.nl

Mechanistic studies on the acetate-initiated trimerization of aliphatic isocyanates have revealed a complex bicyclic mechanism where the acetate (B1210297) acts as a precatalyst. researchgate.net The reaction does not proceed through a simple consecutive addition of three isocyanate molecules. Instead, a series of intermediates are formed, leading to the final isocyanurate product. researchgate.net

The steric bulk of the 2-ethylcyclohexyl group in this compound would be expected to influence the rate of trimerization. Generally, increased steric hindrance around the isocyanate group can decrease the reaction rate. acs.org

| Isocyanate Type | General Reactivity Trend | Influence of Steric Hindrance | Common Catalysts |

|---|---|---|---|

| Aromatic | Generally more reactive than aliphatic | Less sensitive to steric effects compared to aliphatic | Potassium acetate, tertiary amines, metal carboxylates |

| Linear Aliphatic | Less reactive than aromatic | Moderately sensitive to steric effects | Potassium acetate, quaternary ammonium (B1175870) salts, metal carboxylates |

| Sterically Hindered Aliphatic (e.g., this compound) | Expected to be less reactive | Significant impact on reaction rate | Specialized catalysts may be required |

[2+2] and [2+3] Cycloadditions with Unsaturated Systems

Isocyanates are versatile reactants in cycloaddition reactions, participating as either a 2π component in [2+2] cycloadditions or as a dipolarophile in [2+3] cycloadditions.

[2+2] Cycloaddition with Unsaturated Systems:

The [2+2] cycloaddition of isocyanates with alkenes is a well-known method for the synthesis of β-lactams. The mechanism of this reaction can be either concerted or stepwise, depending on the nature of the reactants. researchtrends.net For reactions involving electron-deficient alkenes, a concerted pathway is often proposed. researchtrends.net Conversely, with electron-rich alkenes, a stepwise mechanism involving a diradical intermediate may be operative. researchtrends.net

The steric hindrance of the 2-ethylcyclohexyl group would likely play a significant role in the feasibility and stereochemical outcome of [2+2] cycloaddition reactions. Increased steric bulk on the isocyanate can hinder the approach of the alkene, potentially requiring more forcing reaction conditions or leading to lower yields.

[2+3] Cycloaddition with Unsaturated Systems:

In [3+2] cycloaddition reactions, the isocyanate group can react with 1,3-dipoles such as azides and nitrile oxides. The reaction of an isocyanate with an organic azide (B81097) can lead to the formation of a tetrazolinone ring system. Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have been crucial in elucidating the pathways of these reactions. mdpi.comrsc.org

For instance, the uncatalyzed [3+2] cycloaddition between an azide and an alkyne proceeds through a one-step mechanism with a high activation energy. rsc.org The presence of a copper(I) catalyst can change the mechanism to a stepwise process with a lower activation barrier. rsc.org While specific studies on this compound are lacking, it is expected to react as a dipolarophile in a similar fashion to other aliphatic isocyanates, with the reaction rate and regioselectivity being influenced by the steric and electronic properties of the 2-ethylcyclohexyl group.

| Reaction Type | Reactant Partner | Product | General Mechanistic Features |

|---|---|---|---|

| [2+2] Cycloaddition | Alkene | β-Lactam | Can be concerted or stepwise depending on alkene electronics |

| [2+3] Cycloaddition | Azide | Tetrazolinone | Often proceeds via a concerted mechanism, can be catalyzed |

| [2+3] Cycloaddition | Nitrile Oxide | Oxadiazolinone | Typically a concerted pericyclic reaction |

Catalysis in this compound Reactions

Catalysis is crucial for controlling the rate and selectivity of isocyanate reactions. Various types of catalysts, including transition metals, organocatalysts, and enzymes, have been employed for isocyanate transformations.

Transition Metal Catalysis for Isocyanate Transformations

Transition metal complexes are effective catalysts for a variety of isocyanate reactions, including cyclization and insertion reactions. researchgate.netacs.org For sterically hindered isocyanates, the choice of an appropriate transition metal catalyst can be critical to achieving high yields and selectivities.

For example, titanium tetra-t-butoxide has been shown to be an effective catalyst for the reaction of hindered isocyanates with alcohols to form carbamates. nih.gov The mechanism of such catalyses often involves the coordination of the isocyanate and/or the alcohol to the metal center, which activates them towards nucleophilic attack.

In the context of this compound, the bulky nature of the substituent would necessitate the use of catalysts with accessible active sites. The design of the ligand environment around the metal center is therefore crucial for catalytic efficiency.

Organocatalysis in this compound Reactivity

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for many transformations. acs.org For isocyanate reactions, various organocatalysts, including tertiary amines, N-heterocyclic carbenes (NHCs), and phosphines, have been utilized.

The mechanism of organocatalysis can vary. For instance, tertiary amines can act as nucleophilic catalysts, attacking the electrophilic carbon of the isocyanate to form a reactive intermediate. This intermediate then reacts with a nucleophile (e.g., an alcohol or another isocyanate molecule) to form the product and regenerate the catalyst. For sterically hindered isocyanates like this compound, the nucleophilicity and steric bulk of the organocatalyst are key factors in determining its effectiveness. acs.org

Enzyme-Catalyzed Reactions with Isocyanates

Enzymes, particularly lipases, have been explored for their potential to catalyze reactions involving isocyanates. nih.gov Lipases are known for their ability to catalyze esterification and transesterification reactions with high selectivity. Their application in isocyanate chemistry is an area of growing interest, particularly for the kinetic resolution of racemic isocyanates or for the synthesis of specific urethane (B1682113) structures. nih.govresearchgate.net

The mechanism of lipase-catalyzed reactions typically involves the formation of an acyl-enzyme intermediate. In the context of isocyanates, the enzyme's active site would need to accommodate the isocyanate substrate and facilitate the nucleophilic attack. The selectivity of lipases can be influenced by the reaction medium and the structure of the substrate. mdpi.com For a bulky substrate like this compound, the shape and size of the enzyme's active site would be critical for catalytic activity. While specific examples of enzyme-catalyzed reactions with this compound are not documented, the principles of biocatalysis suggest that with appropriate enzyme screening and reaction engineering, selective transformations could be achievable.

Kinetic Studies of this compound Reactivity

Detailed kinetic studies on the reactivity of this compound are scarce in the published literature. However, by examining kinetic data for structurally similar aliphatic isocyanates, we can infer the expected kinetic behavior.

The reactivity of aliphatic isocyanates is generally lower than that of aromatic isocyanates. researchgate.net The presence of bulky substituents on the alkyl chain, such as the 2-ethylcyclohexyl group, is known to further decrease the reaction rate due to steric hindrance.

Kinetic studies on the reaction of various aliphatic diisocyanates with butan-1-ol have shown that the reactivity decreases in the order of hexamethylene diisocyanate (HDI) > isophorone (B1672270) diisocyanate (IPDI) > 4,4′-dicyclohexyl-methane-diisocyanate (HMDI). rsc.org This trend highlights the significant impact of steric bulk on the reaction kinetics.

| Diisocyanate | kapp (x 10-5 L mol-1 s-1) |

|---|---|

| Hexamethylene diisocyanate (HDI) | 10.3 |

| Isophorone diisocyanate (IPDI) | 3.8 |

| 4,4′-Dicyclohexyl-methane-diisocyanate (HMDI) | 2.5 |

Based on these data, it is reasonable to predict that the rate constant for the reaction of this compound with an alcohol would be in a similar range or slightly lower than that of HMDI, owing to the steric hindrance imparted by the branched alkyl group. The activation energy for such reactions is also expected to be comparable to those of other aliphatic isocyanates, although specific values would need to be determined experimentally. nih.gov

Determination of Rate Constants for Key Reactions

The rate of reaction of isocyanates is typically determined by monitoring the disappearance of the isocyanate concentration over time, often using techniques like titration or spectroscopy. The reactions are generally found to follow second-order kinetics, being first-order with respect to both the isocyanate and the nucleophile. aub.edu.lb The rate constant (k) is a crucial parameter that quantifies the reaction rate.

While specific rate constants for this compound are not extensively documented in publicly available literature, data for analogous isocyanates, such as phenyl isocyanate and other alkyl isocyanates, provide valuable insights into its expected reactivity. The reaction of isocyanates with nucleophiles like alcohols (to form urethanes) and amines (to form ureas) are of primary industrial and academic interest. wikipedia.org

The general form of the rate law for the reaction of an isocyanate (R-NCO) with a nucleophile (Nu-H) is: Rate = k[R-NCO][Nu-H]

The rate constants are influenced by the steric hindrance and electronic effects of the substituent groups on both the isocyanate and the nucleophile. For instance, primary alcohols are generally more reactive than secondary alcohols due to lesser steric hindrance. kuleuven.be

Table 1: Representative Second-Order Rate Constants for Reactions of Phenyl Isocyanate with Various Nucleophiles This table presents data for Phenyl Isocyanate as a proxy for this compound to illustrate the magnitude of rate constants.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| 1-Butanol | Dichloromethane | 25 | 1.5 x 10⁻⁴ |

| 1-Butanol | Toluene | 25 | 2.1 x 10⁻⁴ |

| Aniline | Benzene | 25 | 1.2 x 10⁻² |

| Diethylamine | Diethyl Ether | 20 | 5.8 x 10⁻¹ |

Note: The data in this table is compiled from various sources studying the kinetics of phenyl isocyanate and is intended to be illustrative. Actual rate constants for this compound may vary.

Activation Energy Profiles for Nucleophilic Additions

The activation energy (Ea) represents the minimum energy required for a reaction to occur and is a key parameter in understanding the temperature dependence of the reaction rate, as described by the Arrhenius equation. The activation energy profile for the nucleophilic addition to an isocyanate involves the formation of a transition state.

For the reaction of isocyanates with alcohols, the proposed mechanism often involves the formation of an intermediate complex. cdnsciencepub.com The activation energies for the reactions of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol. nih.govresearchgate.net The exact value depends on the specific reactants, the solvent, and the presence of any catalysts. nih.gov

Computational studies on the reaction of isocyanates with alcohols suggest that the transition state involves a concerted nucleophilic attack of the alcohol oxygen on the isocyanate carbon and a simultaneous transfer of the alcohol proton. kuleuven.be The energy barrier to reach this transition state is the activation energy of the reaction. For catalyzed reactions, the catalyst provides an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate.

Table 2: Activation Energies for the Reaction of Phenyl Isocyanate with Alcohols This table presents data for Phenyl Isocyanate as an analog to provide insight into the expected activation energies for this compound.

| Alcohol | Solvent | Activation Energy (Ea) (kJ/mol) |

| n-Butanol | Xylene | 33.9 |

| s-Butanol | Xylene | 41.4 |

| 1-Propanol | Tetrahydrofuran (B95107) | 62.6 (for isocyanate excess) |

Data compiled from various kinetic studies. cdnsciencepub.comresearchgate.net The activation energy is influenced by factors such as steric hindrance, as seen in the difference between n-butanol and s-butanol. cdnsciencepub.com

Solvent Effects on Reaction Kinetics

The choice of solvent can significantly influence the kinetics of isocyanate reactions. wikipedia.orgrsc.org Solvents affect reaction rates by stabilizing or destabilizing the reactants, transition states, and products to different extents. wikipedia.orgresearchgate.net The effect of the solvent depends on its polarity, hydrogen-bonding capability, and its ability to participate in the reaction.

In the reaction of isocyanates with nucleophiles, the transition state is generally more polar than the reactants. Therefore, polar solvents tend to stabilize the transition state more than the reactants, leading to a lower activation energy and an increased reaction rate. However, the effect can be complex.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) can accelerate the reaction by stabilizing the polar transition state.

Polar Protic Solvents: Solvents like alcohols can act as both a reactant and a solvent. In excess, alcohols can form hydrogen bonds with the isocyanate, potentially affecting its reactivity. The reaction rate constant has been observed to be dependent on the alcohol concentration. cdnsciencepub.com

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or benzene, the reaction rates are generally slower compared to polar solvents. In these solvents, the reactants may associate, and the less polar environment provides less stabilization for the polar transition state.

The Hughes-Ingold rules can be applied to qualitatively predict the effect of solvent polarity on reaction rates. For a reaction where the transition state has a greater charge density or charge separation than the reactants, an increase in solvent polarity will increase the reaction rate.

Substituent Effects on Reactivity in Analogs

The reactivity of an isocyanate is highly dependent on the nature of the substituent attached to the isocyanate group. For analogs of this compound, substituents on the cyclohexyl ring would influence the electrophilicity of the isocyanate carbon.

Electronic Effects: Electron-withdrawing groups (EWGs) attached to the ring increase the electrophilicity of the isocyanate carbon by pulling electron density away from it. This makes the carbon more susceptible to nucleophilic attack and thus increases the reaction rate. aub.edu.lbrsc.org Conversely, electron-donating groups (EDGs) decrease the reactivity by pushing electron density towards the isocyanate carbon, making it less electrophilic. rsc.org The effect of substituents on the reactivity of aryl isocyanates has been correlated using the Hammett equation, which provides a quantitative measure of the electronic effect of a substituent. nasa.govnsf.gov

Steric Effects: The size and position of substituents on the cyclohexyl ring can also affect the reaction rate through steric hindrance. Bulky substituents near the isocyanate group can impede the approach of the nucleophile, thereby slowing down the reaction. The ethyl group in this compound, being in the 2-position, is expected to exert some steric hindrance compared to an unsubstituted cyclohexyl isocyanate.

Advanced Spectroscopic and Chromatographic Methodologies for 2 Ethylcyclohexylisocyanate Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Ethylcyclohexylisocyanate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular backbone and the connectivity of the ethyl and isocyanate substituents on the cyclohexane (B81311) ring.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. Protons on carbons adjacent to electronegative atoms, like the nitrogen of the isocyanate group, are deshielded and thus shifted downfield. libretexts.org In this compound, the proton on the carbon atom directly bonded to the isocyanate group (H-1) is expected to appear at the lowest field among the aliphatic protons due to this deshielding effect. The protons of the ethyl group and the cyclohexyl ring will appear at higher fields (further upfield). libretexts.org The integration of the signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH-NCO (H-1) | 3.2 - 3.5 | Multiplet | 1H |

| Cyclohexyl Protons (ring CH₂) | 1.1 - 2.0 | Multiplets | 9H |

| Ethyl CH₂ | 1.3 - 1.5 | Quartet | 2H |

Note: Predicted values are based on standard chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbon atom of the isocyanate functional group (-N=C=O) is highly characteristic and appears significantly downfield, typically in the range of 120-130 ppm. Carbons bonded to electronegative atoms, such as the C-1 carbon attached to the isocyanate group, are also shifted downfield relative to other aliphatic carbons. libretexts.org The remaining carbons of the cyclohexyl ring and the ethyl group appear in the typical upfield aliphatic region. chemguide.co.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -N=C =O | 120 - 130 |

| -C H-NCO (C-1) | 55 - 65 |

| Cyclohexyl Carbons (ring CH₂) | 25 - 40 |

| Ethyl C H₂ | 20 - 30 |

Note: Predicted values are based on standard chemical shift tables and may vary based on experimental conditions.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the methyl protons of the ethyl group to the methylene (B1212753) protons of the same group. It would also reveal the complex coupling network within the cyclohexane ring, showing correlations between adjacent protons and confirming the connectivity between the methine proton at C-2 and its neighbors on the ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduprinceton.edu An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for instance, confirming the assignment of the C-1/H-1 pair.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the structural puzzle by identifying longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduprinceton.edu Key correlations would include a cross-peak between the protons of the ethyl group's methylene (-CH₂-) and the C-2 of the cyclohexane ring, confirming the attachment point of the ethyl group. Crucially, a correlation between the H-1 proton and the isocyanate carbon would unambiguously confirm the position of the isocyanate functional group.

Vibrational Spectroscopy: FTIR and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is highly effective for identifying specific functional groups within a molecule based on their characteristic vibrational frequencies. wikipedia.org

The isocyanate group (-N=C=O) possesses a strong and diagnostically significant absorption band in the infrared spectrum. This band arises from the asymmetric stretching vibration of the N=C=O moiety. researchgate.net It appears in a relatively uncongested region of the spectrum, making it an excellent marker for identifying the presence of the isocyanate. spectroscopyonline.com This peak is typically very sharp and intense due to the large change in dipole moment during the vibration. spectroscopyonline.com This vibration is also active in Raman spectroscopy.

Table 3: Characteristic Vibrational Bands for the Isocyanate Group

| Vibrational Mode | Technique | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch (-N=C=O) | FTIR | 2250 - 2285 | Strong, Sharp |

In-situ FTIR spectroscopy is a powerful tool for real-time monitoring of chemical reactions involving isocyanates. researchgate.netresearchgate.net The consumption of this compound in a reaction, such as the formation of a urethane (B1682113) through reaction with an alcohol, can be quantitatively followed by tracking the decrease in the intensity of the characteristic isocyanate peak at approximately 2270 cm⁻¹. researchgate.net As the reaction progresses, the disappearance of this band is accompanied by the appearance of new bands corresponding to the product. For urethane formation, new peaks for the N-H bond (around 3300 cm⁻¹) and the urethane carbonyl (C=O) group (around 1700 cm⁻¹) would emerge, providing a clear profile of the reaction kinetics and endpoint. thermofisher.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and structure of the analyte.

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques used in mass spectrometry, each providing complementary information for the structural characterization of this compound.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M⁺) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, containing a wealth of structural information. For this compound, the molecular ion would be expected at an m/z corresponding to its molecular weight.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI, the analyte solution is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). ESI typically results in less fragmentation than EI, often providing a clear signal for the molecular ion, which is beneficial for accurate molecular weight determination.

| Ionization Technique | Principle | Typical Observation for this compound | Information Obtained |

| Electron Ionization (EI) | High-energy electron bombardment | Molecular ion (M⁺) and extensive fragmentation | Structural elucidation from fragmentation patterns |

| Electrospray Ionization (ESI) | Formation of charged droplets and solvent evaporation | Protonated molecule [M+H]⁺ or adducts (e.g., [M+Na]⁺) | Accurate molecular weight determination |

This table provides a summary of the expected outcomes from EI and ESI mass spectrometry for this compound.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₁₅NO), the theoretical exact mass of the molecular ion can be calculated. An experimentally determined exact mass that closely matches this theoretical value provides unambiguous confirmation of the elemental composition.

| Parameter | Value |

| Molecular Formula | C₉H₁₅NO |

| Theoretical Exact Mass ([M]⁺) | 153.1154 u |

| Theoretical Exact Mass ([M+H]⁺) | 154.1232 u |

This table presents the theoretical exact masses for different ionic species of this compound, which can be confirmed by HRMS.

The fragmentation pattern observed in an EI mass spectrum provides a roadmap to the molecule's structure. The fragmentation of this compound is expected to be influenced by the presence of the ethyl group, the cyclohexyl ring, and the isocyanate functional group. While a specific experimental spectrum for this compound is not publicly available, a predictive interpretation can be made based on the fragmentation of similar molecules, such as cyclohexyl isocyanate and long-chain alkyl isocyanates. nist.govnih.govresearchgate.net

Key fragmentation pathways for this compound would likely include:

Loss of the ethyl group: Cleavage of the bond between the ethyl group and the cyclohexyl ring would result in a fragment ion.

Ring opening and fragmentation: The cyclohexyl ring can undergo characteristic fragmentation, leading to the loss of small neutral molecules like ethene.

Cleavage adjacent to the isocyanate group: The N=C=O group can be lost or can induce specific fragmentation patterns in the adjacent alkyl chain. Studies on long-chain isocyanates have shown a common base peak at m/z 99, suggesting the formation of a stable six-membered ring structure through rearrangement. nih.govresearchgate.net

A comparison with the NIST library spectrum of the similar compound, Cyclohexyl isocyanate, reveals major fragments that could also be anticipated, with mass shifts corresponding to the additional ethyl group. nist.gov

| Predicted Fragment Ion (m/z) | Possible Structure/Loss |

| 153 | Molecular Ion [C₉H₁₅NO]⁺ |

| 124 | Loss of ethyl group [M-C₂H₅]⁺ |

| 99 | Rearrangement ion, common in alkyl isocyanates nih.govresearchgate.net |

| 82 | Loss of isocyanate and ethyl groups |

| 55 | Fragment from cyclohexyl ring cleavage |

This interactive table outlines the predicted major fragment ions and their potential origins in the EI mass spectrum of this compound.

Chromatographic Separation and Quantification Techniques

Chromatography is essential for separating this compound from impurities and for its quantification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. researchgate.net In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification.

GC-MS is well-suited for assessing the purity of this compound and for identifying any volatile impurities. The retention time in the gas chromatogram is characteristic of the compound under specific analytical conditions, while the mass spectrum provides definitive identification. For quantitative analysis, calibration curves can be generated using standards of known concentrations. shimadzu.com

| GC-MS Parameter | Typical Condition |

| Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 280 °C) to separate compounds with a wide range of boiling points |

| Carrier Gas | Helium or Hydrogen |

| MS Detector | Electron Ionization (EI) source, scanning a mass range of e.g., 40-400 amu |

This table details typical instrumental parameters for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique for compounds that are non-volatile, thermally labile, or of high molecular weight. Due to the high reactivity of the isocyanate group, direct analysis of this compound by HPLC can be challenging. Therefore, derivatization is a common strategy for the analysis of isocyanates by HPLC. nih.govepa.govepa.gov

The isocyanate group readily reacts with nucleophilic derivatizing agents, such as amines or alcohols, to form stable urea (B33335) or urethane derivatives, respectively. google.comrsc.org These derivatives are often less reactive and more amenable to chromatographic separation. The choice of derivatizing agent can also be used to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Visible or fluorescence detectors. rsc.org Coupling HPLC with mass spectrometry (LC-MS) provides even greater selectivity and sensitivity. astm.org

| HPLC Parameter | Typical Condition for Derivatized Isocyanate |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) |

| Detector | UV-Visible, Fluorescence, or Mass Spectrometry (MS) |

| Derivatizing Agent | 1-(2-Methoxyphenyl)piperazine (B120316) (MOPP) or 9-(N-methylaminomethyl)anthracene (MAMA) google.comrsc.org |

This table outlines typical conditions for the HPLC analysis of this compound after derivatization.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. campoly.com It separates molecules based on their hydrodynamic volume in solution. usm.my This method is crucial for determining key molecular weight parameters of polymers derived from this compound, which in turn dictate the material's physical and mechanical properties. lcms.cz

In a hypothetical GPC analysis of a polymer synthesized from this compound, the polymer would be dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and injected into a column packed with porous gel beads. hpst.cz Larger polymer chains would be excluded from the pores and elute first, while smaller chains would penetrate the pores to varying extents and elute later. shimadzu.com A detector, typically a refractive index (RI) detector, would measure the concentration of the polymer as it elutes from the column. wisc.edu

The resulting chromatogram, a plot of detector response versus elution time, would be used to determine the molecular weight distribution of the polymer. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), the elution time can be correlated to the molecular weight of the this compound-based polymer. campoly.com This allows for the calculation of several important molecular weight averages:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain in determining the average molecular weight.

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. hpst.cz

Illustrative GPC Data for a Hypothetical Poly(this compound) Sample:

| Parameter | Value (Illustrative) | Description |

| Mn ( g/mol ) | 45,000 | Number-average molecular weight |

| Mw ( g/mol ) | 67,500 | Weight-average molecular weight |

| PDI (Mw/Mn) | 1.5 | Polydispersity Index, indicating a relatively broad distribution of polymer chain lengths |

This data, though hypothetical, demonstrates the type of information that would be obtained from a GPC analysis, providing critical insights into the polymerization process and the expected performance of the resulting material.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For a compound like this compound, which may be a liquid at room temperature, this technique would be applicable if it can be induced to form a stable single crystal, typically at low temperatures.

The process would involve several key steps:

Crystallization: A high-purity sample of this compound would need to be crystallized. This is often the most challenging step and can involve techniques such as slow evaporation of a solvent, or cooling from a melt. nih.gov

Data Collection: A suitable single crystal would be mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. This model is then refined to best fit the experimental data.

If a crystal structure of this compound were determined, it would provide a wealth of information, including:

Precise bond lengths and angles within the molecule.

The conformation of the ethyl and cyclohexyl groups relative to the isocyanate functionality.

The arrangement of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) ** | 95.5 |

| Volume (ų) ** | 1033 |

| Z | 4 |

This hypothetical data illustrates the fundamental crystallographic parameters that would define the unit cell of a this compound crystal. Such information is foundational for computational modeling and for understanding the structure-property relationships of materials derived from this compound.

Theoretical and Computational Chemistry Studies of 2 Ethylcyclohexylisocyanate

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 2-Ethylcyclohexylisocyanate, such as its preferred three-dimensional structure and electronic landscape. These calculations solve approximations of the Schrödinger equation for the molecule, yielding detailed information about its energy and electron distribution.

Density Functional Theory (DFT) is a powerful computational method for investigating the conformational isomers of this compound. The conformational flexibility of this molecule is primarily dictated by the orientation of the ethyl and isocyanate groups on the cyclohexane (B81311) ring, as well as the rotation around the C-C and C-N single bonds.

DFT calculations, using functionals like B3LYP and a suitable basis set (e.g., 6-31G*), can be employed to optimize the geometry of various possible conformers (diequatorial, diaxial, and axial-equatorial) and calculate their relative energies. rsc.orgua.es The energy difference between these conformers, often referred to as the A-value, provides a quantitative measure of the conformational preference.

Table 1: Calculated Relative Energies of Substituted Cyclohexane Conformers (Analogous Systems) This table presents representative data from computational studies on similar substituted cyclohexanes to illustrate the expected energetic differences for this compound.

| Substituent | Computational Method | Basis Set | ΔE (Axial - Equatorial) (kcal/mol) |

|---|---|---|---|

| Methyl | B3LYP | 6-31G | 1.8 - 2.0 |

| Ethyl | MP2 | 6-311+G** | 1.7 - 1.9 |

| Isopropyl | QCISD | 6-311G | 2.1 - 2.3 |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for calculating the electronic structure and energies of molecules compared to DFT, albeit at a greater computational cost. These methods are particularly useful for exploring the potential energy surface of this compound in detail.

By performing a series of single-point energy calculations at various geometries or by using sophisticated search algorithms, a comprehensive map of the energy landscape can be constructed. This allows for the identification of not only the stable conformers (local minima) but also the transition states connecting them. For instance, ab initio calculations can precisely determine the energy barrier for the ring-flip of the cyclohexane moiety, a fundamental dynamic process. Studies on similar isocyanates have utilized ab initio methods to investigate their dimerization and trimerization reactions, providing insights into the activation barriers. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of how this compound behaves over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational changes and interactions with its environment.

The behavior of this compound can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules around the solute, allowing for a detailed investigation of solvation effects. The polarity of the solvent can affect the relative stability of different conformers. For example, a polar solvent might stabilize a conformer with a larger dipole moment.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), can also be combined with quantum chemical calculations to estimate the effect of the solvent on the conformational equilibrium. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant.

In a condensed phase, molecules of this compound will interact with each other. MD simulations are well-suited to study these intermolecular interactions, which are governed by forces such as van der Waals interactions, dipole-dipole interactions, and potentially weak hydrogen bonds.

The isocyanate group, with its polar N=C=O moiety, is expected to play a significant role in these interactions. Understanding these interactions is crucial for predicting the macroscopic properties of the substance, such as its boiling point, viscosity, and miscibility with other liquids.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway and the structure of the transition state.

The highly reactive isocyanate group is the primary site for chemical transformations. A key reaction of isocyanates is their reaction with alcohols to form urethanes. Computational studies on this reaction have shown that it can proceed through a variety of mechanisms, including a direct addition of the alcohol to the isocyanate or a mechanism catalyzed by other alcohol molecules. nih.gov

DFT and ab initio methods can be used to calculate the activation energy of these reactions by locating the transition state structure. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the rate of the reaction. For example, theoretical calculations have been used to study the cycloaddition reactions of isocyanates with alkenes to form β-lactams, predicting a concerted suprafacial mechanism. rsc.org

Table 2: Computationally Modeled Reaction Parameters for Isocyanate Reactions (Analogous Systems) This table provides representative data from computational studies on similar isocyanate reactions to illustrate the types of parameters that can be obtained for this compound.

| Reaction | Reactants | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Urethane (B1682113) Formation | Methyl isocyanate + Methanol | G3MP2B3 | ~25-30 (uncatalyzed) |

| Cycloaddition | Isocyanate + Ethylene | MP2/6-31G* | ~35-40 |

| Dimerization | Phenyl isocyanate | M05-2X/6-31G** | ~25 |

Prediction of Reaction Pathways and Energy Barriers

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby predicting plausible reaction pathways and their associated energy barriers. chemrxiv.orgchemrxiv.org For this compound, a molecule with a reactive isocyanate group, understanding its reaction mechanisms is crucial for controlling its chemical transformations.

Computational methods, such as Density Functional Theory (DFT) and ab initio techniques, can be employed to model reactions like hydrolysis, alcoholysis, or cycloaddition involving the isocyanate moiety. nih.gov By calculating the geometries of reactants, transition states, and products, a complete energy profile for a given reaction can be constructed. The energy difference between the reactants and the transition state determines the activation energy barrier, a key factor in predicting the reaction rate. chemrxiv.orgchemrxiv.org

For instance, the hydrolysis of this compound to form the corresponding carbamic acid, which subsequently decomposes to an amine and carbon dioxide, can be computationally modeled. The calculations would reveal whether the reaction proceeds through a concerted or a stepwise mechanism and would quantify the energy barriers for each step. This information is invaluable for optimizing reaction conditions and predicting potential side products.

Illustrative Data: Predicted Energy Barriers for the Hydrolysis of this compound

| Reaction Step | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic attack of water on the isocyanate carbon | B3LYP | 6-311+G(d,p) | 15.2 |

| Proton transfer to the nitrogen atom | M06-2X | def2-TZVP | 8.5 |

| Decarboxylation of the carbamic acid intermediate | ωB97X-D | cc-pVTZ | 25.7 |

| Note: The data in this table is illustrative and intended to represent the type of results obtained from computational studies. It is not based on published research for this specific compound. |

Catalyst-Substrate Interactions in this compound Reactions

Many reactions involving isocyanates are catalyzed. Computational modeling is a powerful tool for understanding the intricate interactions between a catalyst and the substrate, in this case, this compound. nanoge.orgmdpi.com These studies can elucidate the role of the catalyst in lowering the activation energy of a reaction.

By building molecular models of the catalyst-substrate complex, researchers can investigate the binding modes and the electronic interactions that facilitate the catalytic process. mdpi.com For example, in the case of a metal-catalyzed reaction, DFT calculations can reveal how the isocyanate group coordinates to the metal center and how this interaction activates the C=N bond towards nucleophilic attack. The calculations can also predict the most favorable catalytic cycle by comparing the energy profiles of different possible pathways. sciencegate.app This understanding at the molecular level can guide the design of more efficient and selective catalysts. scilit.com

Illustrative Data: Calculated Interaction Energies between this compound and a Hypothetical Catalyst

| Catalyst Type | Binding Site on Substrate | Computational Method | Calculated Interaction Energy (kcal/mol) |

| Lewis Acid (e.g., AlCl₃) | Oxygen of the N=C=O group | PBE0 | -12.8 |

| Lewis Base (e.g., Pyridine) | Carbon of the N=C=O group | B3LYP-D3 | -8.2 |

| Transition Metal Complex | π-system of the N=C bond | M06 | -18.5 |

| Note: The data in this table is illustrative and intended to represent the type of results obtained from computational studies. It is not based on published research for this specific compound. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry also allows for the accurate prediction of various spectroscopic parameters, which is invaluable for the characterization of molecules and the interpretation of experimental spectra. mdpi.com

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. rug.nluit.no For this compound, theoretical calculations can help in assigning the signals in its ¹H and ¹³C NMR spectra, especially for the complex cyclohexyl ring protons and carbons.

The calculations are typically performed using DFT with specialized methods for computing magnetic shielding tensors. researchgate.net By optimizing the molecular geometry and then calculating the shielding for each nucleus, theoretical chemical shifts can be obtained. These predicted values can then be compared with experimental data to confirm the structure or to distinguish between different possible isomers or conformers.

Illustrative Data: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (vs. TMS) |

| Isocyanate Carbon (N=C=O) | 125.4 |

| C1 (CH-NCO) | 62.1 |

| C2 (CH-CH₂CH₃) | 45.8 |

| Ethyl CH₂ | 28.3 |

| Ethyl CH₃ | 11.5 |

| Note: The data in this table is illustrative and intended to represent the type of results obtained from computational studies. It is not based on published research for this specific compound. |

Simulated Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. nih.govnih.gov

For this compound, the most prominent feature in its IR spectrum is the strong absorption band of the isocyanate group (-N=C=O) asymmetric stretch, typically appearing around 2250-2275 cm⁻¹. Computational calculations can predict the exact position and intensity of this band, as well as the frequencies of other vibrational modes, such as C-H stretches, bends, and the vibrations of the cyclohexyl ring. rsc.org This allows for a detailed assignment of the experimental spectrum and can aid in identifying the presence of this functional group in a sample.

Illustrative Data: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity (km/mol) |

| N=C=O Asymmetric Stretch | 2265 | 2500 |

| C-H Stretch (Cyclohexyl) | 2930-2980 | 150-250 |

| C-H Stretch (Ethyl) | 2850-2960 | 100-200 |

| C-N Stretch | 1410 | 80 |

| Note: The data in this table is illustrative and intended to represent the type of results obtained from computational studies. It is not based on published research for this specific compound. |

Applications and Advanced Materials Derived from 2 Ethylcyclohexylisocyanate

Monomer in Specialty Polymer Synthesis

As a monomer, 2-Ethylcyclohexylisocyanate offers a distinct combination of a bulky, non-aromatic ring and a highly reactive isocyanate functional group. This structure is instrumental in the synthesis of specialty polymers where specific thermal, mechanical, and chemical resistance properties are desired.

Development of Polyurethanes with Tailored Architectures

Polyurethanes are a versatile class of polymers formed by the reaction of isocyanates with polyols. The incorporation of this compound into the polymer backbone introduces a cycloaliphatic segment, which can significantly influence the final properties of the material. Unlike aromatic isocyanates, the use of aliphatic isocyanates like this compound can lead to polyurethanes with improved UV stability and resistance to yellowing, making them suitable for coating and outdoor applications.

The ethyl group on the cyclohexane (B81311) ring provides steric hindrance, which can affect the packing of polymer chains and, consequently, the material's flexibility and hardness. By carefully selecting the polyol component, researchers can create polyurethanes with a wide range of properties, from soft elastomers to rigid plastics. The properties of a polyurethane are greatly influenced by the types of isocyanates and polyols used to make it. wikipedia.org Long, flexible segments from the polyol result in a soft, elastic polymer, while a high degree of crosslinking leads to tough or rigid polymers. wikipedia.org

Table 1: Potential Influence of this compound on Polyurethane Properties

| Property | Influence of this compound | Rationale |

| UV Stability | Enhanced | The absence of aromatic rings prevents the formation of chromophores upon UV exposure. |

| Flexibility | Variable | The bulky ethylcyclohexyl group can disrupt chain packing, potentially increasing flexibility. |

| Hardness | Variable | Dependent on the degree of crosslinking and the nature of the polyol. |

| Chemical Resistance | Potentially Improved | The cycloaliphatic structure can offer good resistance to certain chemicals. |

Note: The data in this table is based on general principles of polyurethane chemistry, as specific research data for this compound-derived polyurethanes is limited in publicly available literature.

Synthesis of Polyureas and Polyisocyanurates

Polyureas are formed through the rapid reaction of isocyanates with polyamines. researchgate.netsphinxsai.com The use of this compound in polyurea synthesis can yield materials with high thermal stability and mechanical strength. The resulting urea (B33335) linkages contribute to strong intermolecular hydrogen bonding, which imparts rigidity and toughness to the polymer. nih.gov The cycloaliphatic nature of this compound can also contribute to good hydrolytic stability.

Polyisocyanurates are another class of thermosetting polymers derived from the trimerization of isocyanate groups. This reaction is typically catalyzed and results in a highly crosslinked network structure with exceptional thermal stability and flame retardance. While specific studies on polyisocyanurates from this compound are not widely available, the general principles suggest that its use could lead to materials with properties suitable for high-performance insulation and structural foams.

Role in Crosslinking and Polymer Modification Strategies

Crosslinking is a crucial process for enhancing the properties of polymers, transforming them from linear or branched structures into three-dimensional networks. specialchem.commdpi.com This modification improves mechanical strength, thermal stability, and chemical resistance. specialchem.commdpi.com Isocyanates are effective crosslinking agents due to their reactivity towards various functional groups, such as hydroxyl and amine groups, present in polymer chains. specialchem.com